molecular formula C8H7ClFNO B14808375 4-Chloro-5-cyclopropoxy-2-fluoropyridine

4-Chloro-5-cyclopropoxy-2-fluoropyridine

Cat. No.: B14808375
M. Wt: 187.60 g/mol
InChI Key: USXQVLXDNMJJPX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of fluorinated pyridines, including 4-Chloro-5-cyclopropoxy-2-fluoropyridine, involves various methods. One common approach is the Balz-Schiemann reaction, which involves the conversion of an aromatic amine to a diazonium salt, followed by its thermal decomposition in the presence of a fluoride source . Another method is the Umemoto reaction, which uses hypervalent iodine reagents to introduce fluorine atoms into the pyridine ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-cyclopropoxy-2-fluoropyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can produce compounds with altered oxidation states .

Scientific Research Applications

4-Chloro-5-cyclopropoxy-2-fluoropyridine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-5-cyclopropoxy-2-fluoropyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Chloro-5-cyclopropoxy-2-fluoropyridine include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct physical, chemical, and biological properties.

Properties

Molecular Formula

C8H7ClFNO

Molecular Weight

187.60 g/mol

IUPAC Name

4-chloro-5-cyclopropyloxy-2-fluoropyridine

InChI

InChI=1S/C8H7ClFNO/c9-6-3-8(10)11-4-7(6)12-5-1-2-5/h3-5H,1-2H2

InChI Key

USXQVLXDNMJJPX-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CN=C(C=C2Cl)F

Origin of Product

United States

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